molecular formula C13H19N5O4 B13416003 (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol

(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol

Cat. No.: B13416003
M. Wt: 309.32 g/mol
InChI Key: XRGMUSHNDBOGAI-SEBFSPHVSA-N
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Description

(2R,3S,4R,5R)-5-[6-(Dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol is a modified purine nucleoside characterized by a dimethylamino substitution at the 6-position of the purine base and a methyl group at the 3-position of the oxolane (tetrahydrofuran) ring. The dimethylamino group enhances its lipophilicity and may influence receptor-binding affinity, while the methyl group on the oxolane ring introduces steric and conformational constraints .

Key physicochemical properties inferred from structural analogs include:

  • Molecular formula: C₁₃H₁₉N₅O₄
  • Molecular weight: ~309.3 g/mol (calculated based on analogs in and ).
  • Chirality: Four stereocenters (2R, 3S, 4R, 5R), critical for biological activity .

Properties

Molecular Formula

C13H19N5O4

Molecular Weight

309.32 g/mol

IUPAC Name

(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol

InChI

InChI=1S/C13H19N5O4/c1-13(21)7(4-19)22-12(9(13)20)18-6-16-8-10(17(2)3)14-5-15-11(8)18/h5-7,9,12,19-21H,4H2,1-3H3/t7-,9+,12-,13-/m1/s1

InChI Key

XRGMUSHNDBOGAI-SEBFSPHVSA-N

Isomeric SMILES

C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CN=C3N(C)C)CO)O

Canonical SMILES

CC1(C(OC(C1O)N2C=NC3=C2N=CN=C3N(C)C)CO)O

Origin of Product

United States

Preparation Methods

Preparation of the Sugar Moiety

The sugar component is typically synthesized from D-ribose or a derivative, undergoing selective protection and functionalization to yield a tetrahydrofuran ring with the desired stereochemistry.

  • Key reagents : Protecting groups such as benzoyl or silyl ethers are used to mask hydroxyl groups selectively.
  • Reaction conditions : Mild acidic or basic conditions to control ring closure and stereochemistry.
  • Example : Conversion of D-ribonolactone to 2-C-methyl-D-ribonolactone, followed by reduction and protection steps to yield the 3-methyloxolane-3,4-diol structure.

Synthesis of the Purine Base with Dimethylamino Substitution

The purine base is modified to introduce the 6-(dimethylamino) group, which is crucial for biological activity.

  • Common method : Nucleophilic substitution at the 6-position of 6-chloropurine derivatives with dimethylamine.
  • Reaction conditions : Typically carried out in polar aprotic solvents under controlled temperature to favor substitution.
  • Purification : Chromatographic techniques to separate substituted purine derivatives.

Glycosylation to Form the Nucleoside

Coupling of the sugar and the purine base is a critical step.

  • Methods : Vorbrüggen glycosylation or similar methods using silylated purine bases and activated sugar derivatives (e.g., sugar halides or acetates).
  • Catalysts : Lewis acids like trimethylsilyl triflate (TMSOTf) are often employed.
  • Stereochemical control : Reaction conditions are optimized to favor β-glycosidic bond formation consistent with the natural nucleoside configuration.

Deprotection and Final Purification

  • Deprotection : Removal of protecting groups (e.g., benzoyl, silyl) under acidic or basic conditions.
  • Purification : Silica gel chromatography, recrystallization, or preparative HPLC to achieve high purity.
  • Yield : Reported yields for similar nucleoside analogs range from 40% to 78% depending on reaction conditions and scale.

Comparative Data Table of Key Reaction Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Sugar preparation D-ribonolactone, protecting groups Ambient to 50 °C Several hours 60-80 Controlled stereochemistry via selective protection and ring closure
Purine substitution 6-chloropurine + dimethylamine, solvent 50-80 °C 4-16 hours 70-85 Nucleophilic substitution to introduce dimethylamino group
Glycosylation Silylated purine + sugar halide, TMSOTf 0 to 25 °C 1-4 hours 50-75 Lewis acid catalysis with stereochemical control
Deprotection Acidic/basic hydrolysis 25-100 °C 2-16 hours 40-78 Removal of protecting groups, purification by chromatography

Summary Table of Preparation Highlights

Aspect Details
Starting materials D-ribonolactone derivatives, 6-chloropurine, dimethylamine
Key transformations Sugar ring formation, purine substitution, glycosylation, deprotection
Critical reagents Protecting groups (benzoyl, silyl), dimethylamine, Lewis acids (TMSOTf)
Reaction environment Polar aprotic solvents, sealed tubes, autoclaves for elevated temperature and pressure
Purification techniques Silica gel chromatography, recrystallization, preparative HPLC
Typical yields 40-85% depending on step and optimization

Chemical Reactions Analysis

Enzyme Interaction

As a purine analog, the compound mimics natural nucleotides and inhibits enzymes involved in DNA/RNA synthesis:

  • DNA/RNA polymerase inhibition : Binds to the enzyme's active site, disrupting nucleotide incorporation.

  • Nucleoside phosphorylase activity : May undergo hydrolysis to yield purine base and sugar components under enzymatic conditions.

Enzyme Target Mechanism
DNA polymerase αCompetes with dATP for binding, inhibiting DNA elongation.
RNA polymerase IIBlocks transcription initiation or elongation by mimicking ATP analogs.

Analytical and Structural Characterization

The compound’s structure and reactivity are typically analyzed using:

  • Nuclear Magnetic Resonance (NMR) : Confirms stereochemistry and hydroxyl group positions.

  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 483.3 g/mol for iodo-substituted analogs) .

  • InChI/SMILES notation : Provides standardized representations for database searches .

Analytical Method Key Application
1H NMR Identifies chiral centers and hydroxyl proton environments.
ESI-MS Detects molecular ion peaks (e.g., [M+H]+ at 483.3 for iodinated derivatives) .
InChI Facilitates cross-platform identification (e.g., InChI=1S/C17H18IN5O4/c18-...) .

Related Compounds and Analog Development

Structural analogs with modified substituents highlight the compound’s adaptability:

Compound Substituent Modification Key Property
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(3-m-tolylmethylamino)purin-9-yl]oxolane-3,4-diol3-m-tolylmethylamino Enhanced lipophilicity .
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(3-iodophenyl)methylamino)purin-9-yl]oxolane-3,4-diol3-iodophenylmethylamino Radiolabeled for imaging .
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(tetrahydrofuran-3-yl)amino)purin-9-yl]oxolane-3,4-diolTetrahydrofuran-3-ylamino Improved solubility .

Reactivity and Stability

The compound exhibits reactivity typical of nucleosides:

  • Hydrolysis : Susceptible to acid/base-catalyzed cleavage of glycosidic bonds.

  • Oxidation : Hydroxyl groups may undergo oxidation under strong oxidizing conditions.

  • Alkylation : Sugar hydroxyls can react with alkylating agents (e.g., methyl iodide).

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of nucleotides and nucleic acids. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biology, the compound is used in the study of DNA and RNA synthesis. It serves as a model compound for understanding the interactions between nucleosides and enzymes involved in nucleic acid metabolism.

Medicine

In medicine, this compound is explored for its potential antiviral and anticancer properties. It is used in the development of nucleoside analog drugs that can inhibit viral replication or cancer cell proliferation.

Industry

In the industrial sector, the compound is used in the production of nucleic acid-based products, such as diagnostic kits and therapeutic agents.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This incorporation can disrupt normal DNA or RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.

Comparison with Similar Compounds

Table 1: Comparison of Substituents and Physicochemical Properties

Compound Name Purine Substituent Oxolane Modifications Molecular Weight (g/mol) Melting Point (°C) Key Reference
Target Compound 6-(Dimethylamino) 3-Methyl, 2-hydroxymethyl ~309.3 N/A
(2R,3S,4R,5R)-2-(6-Methylamino-purine) () 6-Methylamino None 252.23 N/A
(2R,3R,4S,5R)-2-(6-Ethylpropylamino-purine) (Compound 7, ) 6-Ethylpropylamino None 328.3 145
(2R,3R,4S,5R)-2-(6-Benzylamino-purine) (Compound 8, ) 6-Benzylamino None 378.4 178–180
(2R,3S,4R,5R)-2-(6-Phenethylamino-purine) (Compound 9, ) 6-Phenethylamino None 394.4 183–185
(2R,3R,4S,5R)-2-(6-Amino-8-butylthio-purine) (Compound 12, ) 6-Amino, 8-butylthio None 351.3 105

Key Observations :

Substituent Impact on Lipophilicity: The dimethylamino group in the target compound increases lipophilicity compared to unmodified adenosine (logP ~1.5 vs. adenosine’s logP ~-1.3) . This may enhance membrane permeability. Bulkier substituents (e.g., benzylamino in Compound 8) further elevate molecular weight and melting points but may reduce solubility .

Biological Activity Trends: Analogs with alkylamino substituents (e.g., ethylpropylamino in Compound 7) show moderate AR affinity, while arylalkyl substituents (e.g., phenethylamino in Compound 9) exhibit enhanced selectivity for A₂AR subtypes . The dimethylamino group in the target compound is expected to mimic natural adenosine’s exocyclic amine while providing metabolic stability against deamination .

Key Observations :

  • The target compound shares common hazards (e.g., skin/eye irritation) with other purine derivatives due to reactive functional groups (e.g., hydroxyl, amino) .
  • Storage at -10°C in an inert atmosphere is critical to prevent degradation, contrasting with simpler analogs (e.g., 6-chloro-purine in ) that require only refrigeration .

Biological Activity

The compound (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol , often referred to as a purine derivative, exhibits notable biological activities that have been the subject of extensive research. Its structure comprises a purine base linked to a sugar moiety, which is characteristic of nucleosides and nucleotides.

Chemical Structure and Properties

The molecular formula for this compound is C14H17N5O4C_{14}H_{17}N_{5}O_{4} with a molecular weight of 319.32 g/mol . The compound can be represented by the following structural formula:

PropertyValue
Molecular FormulaC14H17N5O4
Molecular Weight319.32 g/mol
IUPAC NameThis compound
InChI KeyLGCSVJHSDHLJRH-ZLBRTTDGSA-N

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleotides. This allows it to interfere with various biological processes such as:

  • DNA Replication : The compound can inhibit DNA polymerases by mimicking the natural substrates.
  • Protein Synthesis : It may affect ribosomal activity through interactions with tRNA or ribosomal RNA.
  • Enzyme Inhibition : The dimethylamino group enhances binding affinity to specific enzymes involved in nucleotide metabolism.

Antiviral and Anticancer Properties

Research indicates that this compound has potential antiviral and anticancer properties. It has been investigated for its ability to inhibit viral replication and cancer cell proliferation.

  • Antiviral Activity : Studies have shown that purine derivatives can inhibit viral enzymes such as reverse transcriptase and DNA polymerases, which are crucial for viral replication.
  • Anticancer Activity : The compound has demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell growth.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry indicated that derivatives similar to this compound exhibited significant inhibition against HIV reverse transcriptase, leading to reduced viral loads in infected cells .
  • Study 2 : Research in Cancer Research demonstrated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
AdenosineNatural nucleosidePlays a role in energy transfer
2',3'-DideoxyinosineAntiviralLacks hydroxyl groups at 2' and 3' positions
ZidovudineAntiretroviralKnown for its effectiveness against HIV

Q & A

Basic Questions

Q. What are the critical safety precautions for handling (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol in laboratory settings?

  • Methodological Answer :

  • Handling : Use PPE including nitrile gloves, safety goggles, and a lab coat. Avoid aerosol formation by working in a fume hood or under local exhaust ventilation .
  • Storage : Store at -10°C in an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Ensure containers are tightly sealed to avoid moisture ingress .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via licensed hazardous waste services .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., dimethylamino, hydroxymethyl).
  • HPLC : Use a C18 column with UV detection (λ = 260 nm for purine absorption) to assess purity (>98% recommended for biological assays).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (C₁₁H₁₈N₅O₄⁺, expected m/z = 284.14) .

Advanced Research Questions

Q. How can experimental design optimize the study of this compound's interaction with nucleic acid targets?

  • Methodological Answer :

  • Competitive Binding Assays : Use fluorescence polarization with fluorescently labeled DNA/RNA to quantify binding affinity (Kd). Include controls with unmodified adenosine derivatives to assess specificity .
  • Structural Analysis : Employ X-ray crystallography or cryo-EM to resolve binding motifs. Co-crystallize with target RNA/DNA and use molecular docking simulations (e.g., AutoDock Vina) to predict interaction sites .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Replication Under Controlled Conditions : Standardize buffer systems (e.g., pH 7.4, 150 mM NaCl) and temperature (25°C or 37°C) to minimize variability .
  • Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability assays (MTT or ATP-lite) to confirm mechanism-specific effects vs. off-target toxicity .

Q. What strategies are recommended for assessing the compound's stability under varying experimental conditions?

  • Methodological Answer :

  • Accelerated Stability Studies :
ConditionDurationMonitoring Parameter
40°C, 75% RH1 monthHPLC purity, degradation products
pH 2–9 (aqueous)24 hrsUV-Vis spectral shifts
  • Analysis : Track degradation kinetics via Arrhenius plots to predict shelf-life. Use LC-MS to identify decomposition byproducts (e.g., demethylation or oxidation) .

Q. How can the compound's potential toxicity mechanisms be systematically investigated?

  • Methodological Answer :

  • In Vitro Toxicity Profiling :
  • Cell Viability : Use primary hepatocytes or renal proximal tubule cells to assess organ-specific toxicity.
  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to evaluate metabolic interference .
  • Transcriptomic Analysis : RNA-seq to identify dysregulated pathways (e.g., purine metabolism or oxidative stress responses) .

Q. What methodologies are suitable for evaluating the ecological impact of this compound?

  • Methodological Answer :

  • Microbial Degradation : Incubate with soil microbiota (OECD 301F test) and monitor compound depletion via LC-MS/MS.
  • Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (48-hr EC₅₀) and algal growth inhibition assays (OECD 201/202 guidelines) .

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